molecular formula C7H12O2S B13729942 s-(2-Hydroxycyclopentyl) ethanethioate CAS No. 3551-50-6

s-(2-Hydroxycyclopentyl) ethanethioate

Cat. No.: B13729942
CAS No.: 3551-50-6
M. Wt: 160.24 g/mol
InChI Key: LFPUQGLWBURUFJ-UHFFFAOYSA-N
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Description

S-(2-Hydroxycyclopentyl) ethanethioate: is an organic compound that features a cyclopentyl ring with a hydroxyl group and an ethanethioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of S-(2-Hydroxycyclopentyl) ethanethioate typically involves the reaction of cyclopentanol with thioacetic acid under specific conditions. The reaction is usually carried out in the presence of a catalyst such as potassium carbonate, which facilitates the formation of the ethanethioate group. The reaction mixture is heated to a temperature of around 80-100°C for several hours to ensure complete conversion .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, and the reaction is carried out in large reactors with precise control over temperature and pressure to optimize yield and purity .

Chemical Reactions Analysis

Types of Reactions: S-(2-Hydroxycyclopentyl) ethanethioate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of S-(2-Hydroxycyclopentyl) ethanethioate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ethanethioate group can undergo nucleophilic attack, leading to the formation of covalent bonds with target molecules. These interactions can modulate various biochemical pathways and cellular processes .

Comparison with Similar Compounds

  • S-(2-Hydroxyethyl) ethanethioate
  • S-(2-Hydroxypropyl) ethanethioate
  • S-(2-Hydroxybutyl) ethanethioate

Comparison: S-(2-Hydroxycyclopentyl) ethanethioate is unique due to its cyclopentyl ring, which imparts distinct steric and electronic properties compared to its linear counterparts. This structural difference can influence its reactivity and interactions with biological targets, making it a valuable compound for specific applications .

Properties

CAS No.

3551-50-6

Molecular Formula

C7H12O2S

Molecular Weight

160.24 g/mol

IUPAC Name

S-(2-hydroxycyclopentyl) ethanethioate

InChI

InChI=1S/C7H12O2S/c1-5(8)10-7-4-2-3-6(7)9/h6-7,9H,2-4H2,1H3

InChI Key

LFPUQGLWBURUFJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)SC1CCCC1O

Origin of Product

United States

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